

# Introduction to Melting Point and 4-Nitro-N-propylbenzamide

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## Compound of Interest

Compound Name: 4-Nitro-N-propylbenzamide

Cat. No.: B1595298

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The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[1] It is a fundamental and characteristic physical property used to identify substances and to assess their purity.[1] For a pure crystalline compound, melting typically occurs over a narrow temperature range, often 0.5-1.0°C.[2] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[3][4] In the fields of pharmaceutical development and materials science, accurate melting point determination is critical as it influences properties like solubility, stability, and bioavailability.[5]

**4-Nitro-N-propylbenzamide** is a benzamide derivative characterized by a propylamide group and a nitro group attached to the benzene ring. Its chemical structure informs its physical properties, including its melting point. This compound can serve as a synthetic intermediate, for example, in the synthesis of 4-amino-N-substituted amines via catalytic hydrogenation. Understanding its melting point is the first step in its reliable characterization and use in further chemical synthesis.

## Physicochemical Properties of 4-Nitro-N-propylbenzamide

A summary of the key identifiers and the reported melting point for **4-Nitro-N-propylbenzamide** is provided below.

Property	Value	Source
IUPAC Name	4-nitro-N-propylbenzamide	PubChem[6]
CAS Number	2585-24-2	Sigma-Aldrich, PubChem[6]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> N <sub>2</sub> O <sub>3</sub>	Sigma-Aldrich[7], PubChem[6]
Molecular Weight	208.21 g/mol	Sigma-Aldrich, PubChem[6]
Physical Form	Solid	Sigma-Aldrich
Melting Point	100-103 °C (decomposes) (lit.)	Sigma-Aldrich

## Factors Influencing the Melting Point

The melting point of an organic compound is dictated by the strength of the intermolecular forces holding the molecules together in a crystal lattice.[8][9][10] More energy (a higher temperature) is required to overcome stronger forces.[9]

## Intermolecular Forces

The structure of **4-Nitro-N-propylbenzamide** contains several functional groups that contribute to its intermolecular interactions:

- **Hydrogen Bonding:** The amide group (-CONH-) has a hydrogen atom bonded to a nitrogen atom, allowing for strong hydrogen bonding between molecules. This is a significant factor contributing to a higher melting point.[3][11]
- **Dipole-Dipole Interactions:** The nitro group (-NO<sub>2</sub>) is strongly electron-withdrawing and highly polar. The carbonyl group (C=O) in the amide linkage is also polar. These groups create strong dipole-dipole interactions between molecules, further stabilizing the crystal lattice.[3][11]
- **Van der Waals Forces:** As with all molecules, London dispersion forces are present and increase with molecular size and surface area.[9][11]

## Molecular Structure and Packing

The ability of molecules to pack efficiently into a crystal lattice is crucial. Symmetrical molecules tend to pack more tightly, leading to stronger intermolecular forces and higher melting points. [10][11] While the propyl chain in **4-Nitro-N-propylbenzamide** introduces some flexibility, the planar nature of the benzene ring allows for effective stacking.

## Purity

The presence of impurities almost always causes a depression and broadening of the melting point range.[3][4] This occurs because the impurities disrupt the uniform crystal lattice, weakening the intermolecular forces that must be overcome for melting to occur.[3] Therefore, a sharp melting point range is a reliable indicator of high purity.[3]

## Experimental Determination of Melting Point

The capillary method is the most common technique for determining the melting point of a solid organic compound in a laboratory setting.[1]

## Principle of Measurement

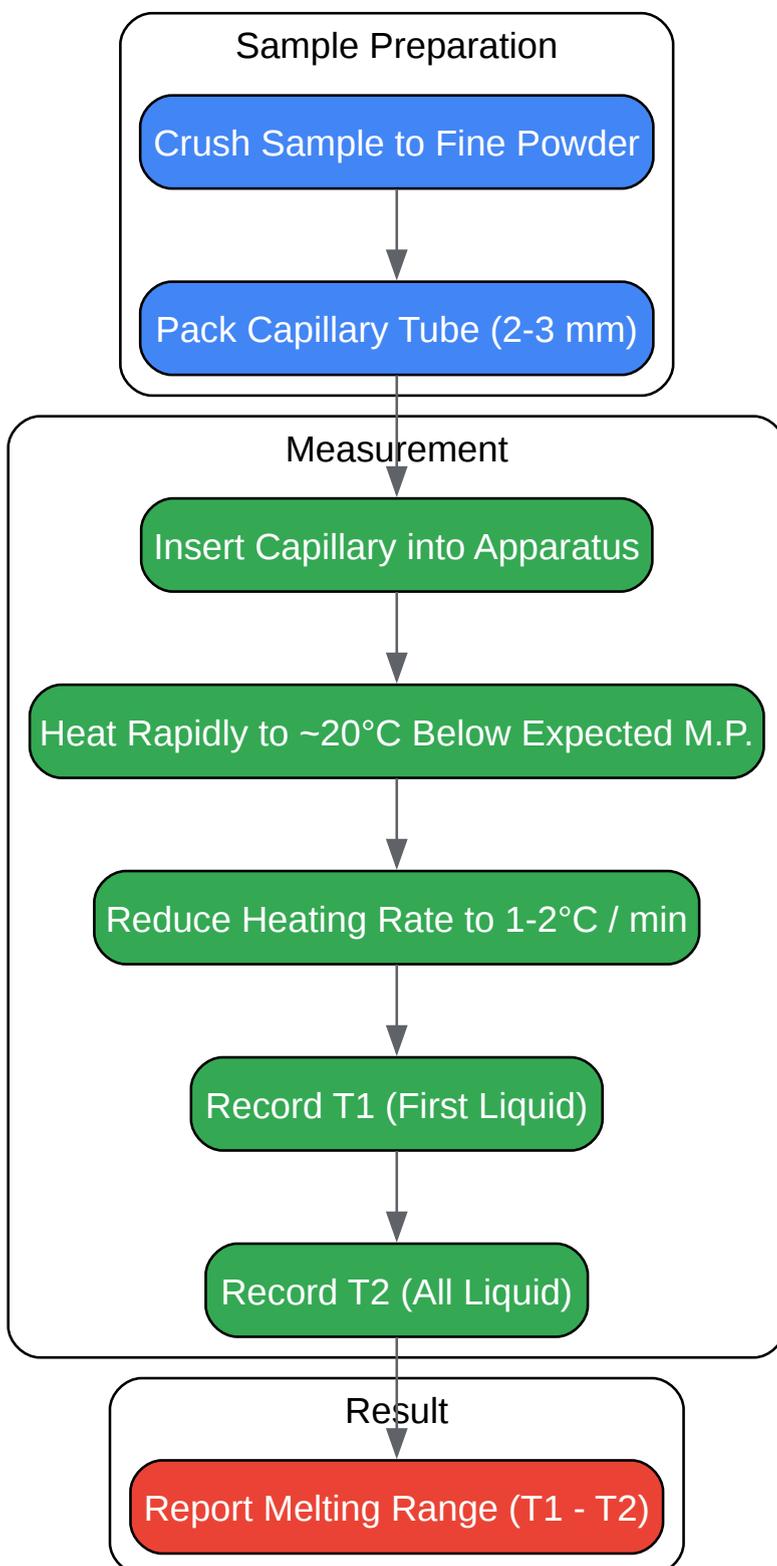
The method relies on heating a small, finely ground sample in a thin capillary tube at a controlled rate. The melting point range is the interval between the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a transparent liquid.[2] Modern instruments often use automated detection by measuring the change in light transmission as the opaque solid turns into a transparent liquid.[1]

## Standard Protocol: Capillary Method

- Sample Preparation:
  - Ensure the sample of **4-Nitro-N-propylbenzamide** is completely dry and finely powdered. If necessary, crush larger crystals using a mortar and pestle to ensure uniform packing and heat transfer.[4]
  - Press the open end of a capillary tube into the powdered sample.[12]
  - Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the sealed bottom of the capillary.[4][12] The packed sample height should be 2-3 mm.[1][12]

- Initial (Rapid) Determination:
  - Place the packed capillary into the heating block of a melting point apparatus.
  - Heat the sample rapidly (e.g., 10-20°C per minute) to get an approximate melting temperature.<sup>[4]</sup> This saves time and establishes a rough range.
  - Let the apparatus cool down significantly before proceeding.
- Accurate Determination:
  - Prepare a new capillary with a fresh sample. Never re-melt a sample, as decomposition may have occurred.<sup>[2]</sup>
  - Place the new capillary in the apparatus.
  - Rapidly heat the block to about 20°C below the approximate melting point found in the initial run.<sup>[4]</sup>
  - Decrease the heating rate to 1-2°C per minute.<sup>[4]</sup> A slow heating rate is critical for ensuring the temperature of the sample is in equilibrium with the heating block and thermometer, yielding an accurate reading.<sup>[12]</sup>
  - Record T<sub>1</sub>: The temperature at which the first drop of liquid appears.
  - Record T<sub>2</sub>: The temperature at which the last solid crystal disappears, and the sample is completely liquid.
  - The melting point is reported as the range T<sub>1</sub> - T<sub>2</sub>. For **4-Nitro-N-propylbenzamide**, this should fall within the literature value of 100-103 °C.

## Workflow for Melting Point Determination



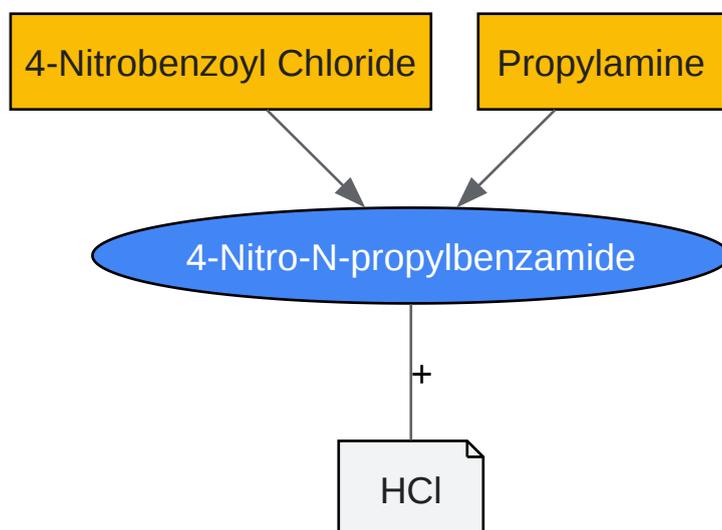
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Caption: Experimental workflow for accurate melting point determination.

## Synthesis and Purity Considerations

**4-Nitro-N-propylbenzamide** can be synthesized by the reaction of 4-nitrobenzoyl chloride with an amine, specifically propylamine. This is a standard nucleophilic acyl substitution reaction.

### Synthesis Workflow



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Caption: Synthesis of **4-Nitro-N-propylbenzamide**.

The purity of the synthesized product is paramount for an accurate melting point. Potential impurities could include:

- Unreacted 4-nitrobenzoyl chloride.
- Unreacted propylamine.
- 4-nitrobenzoic acid (from hydrolysis of the acid chloride).

These impurities would lead to a measured melting point that is lower and broader than the 100-103 °C range reported for the pure substance. Therefore, purification of the crude product, typically by recrystallization, is a necessary step before characterization.

## Computational Prediction of Melting Point

In modern drug discovery and materials science, computational methods are increasingly used to predict physicochemical properties before a compound is synthesized.[13][14] Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms can estimate melting points based on molecular descriptors derived from the chemical structure.[13][15][16] These models are trained on large datasets of known compounds and can predict properties by identifying correlations between structural features (like molecular weight, polarity, hydrogen bonding capacity, and shape) and the experimental melting point. While experimental determination remains the gold standard, these predictive tools are invaluable for high-throughput screening of potential drug candidates, saving significant time and resources.[13][14]

## Conclusion

The melting point of **4-Nitro-N-propylbenzamide** is a critical parameter, reported in the literature as 100-103 °C with decomposition. This value is a direct consequence of its molecular structure, which allows for strong intermolecular forces, including hydrogen bonding and significant dipole-dipole interactions. Accurate experimental determination using the capillary method, with careful attention to sample preparation and heating rate, is essential for verifying the identity and purity of a synthesized sample. Any deviation from the sharp, expected melting range suggests the presence of impurities. As a key characterization parameter, the melting point of **4-Nitro-N-propylbenzamide** is a foundational piece of data for any subsequent research or application.

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